2-Butanone, 4-(1H-benzimidazol-1-yl)-

Catalog No.
S3443421
CAS No.
79837-10-8
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone, 4-(1H-benzimidazol-1-yl)-

CAS Number

79837-10-8

Product Name

2-Butanone, 4-(1H-benzimidazol-1-yl)-

IUPAC Name

4-(benzimidazol-1-yl)butan-2-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-9(14)6-7-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3

InChI Key

ZPAIGQDQDVCVIP-UHFFFAOYSA-N

SMILES

CC(=O)CCN1C=NC2=CC=CC=C21

Canonical SMILES

CC(=O)CCN1C=NC2=CC=CC=C21

2-Butanone, 4-(1H-benzimidazol-1-yl)- is an organic compound characterized by the presence of a butanone moiety and a benzimidazole ring. The molecular formula is C₁₃H₁₅N₂O, and it features a ketone functional group attached to the butane chain. The benzimidazole part contributes to its biological activity and potential applications in medicinal chemistry.

Typical for both ketones and nitrogen-containing heterocycles:

  • N-Alkylation: The benzimidazole nitrogen can be alkylated using alkyl halides in the presence of bases, leading to various derivatives .
  • Mannich Reaction: 2-Butanone, 4-(1H-benzimidazol-1-yl)- can participate in Mannich reactions where it acts as a nucleophile, allowing for the formation of more complex structures .
  • Cyclization Reactions: The compound may also engage in cyclization reactions under acidic or basic conditions, potentially forming fused ring systems or other heterocycles .

Studies indicate that compounds related to benzimidazole exhibit various biological activities, including:

  • Antimicrobial Properties: Benzimidazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some benzimidazole compounds demonstrate cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Anti-inflammatory Effects: Certain derivatives have been studied for their ability to reduce inflammation in biological models.

Synthesis of 2-butanone, 4-(1H-benzimidazol-1-yl)- typically involves:

  • Condensation Reactions: A common approach is the condensation of 2-mercaptobenzimidazole with appropriate ketones under acidic conditions, yielding the desired compound through nucleophilic attack on the carbonyl carbon .
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction vessel, increasing efficiency and yield .

The applications of 2-butanone, 4-(1H-benzimidazol-1-yl)- are diverse:

  • Pharmaceuticals: It serves as a precursor for various drugs due to its biological activity.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its antimicrobial properties.
  • Material Science: Potential applications in the development of new materials or polymers with specific properties.

Interaction studies involving 2-butanone, 4-(1H-benzimidazol-1-yl)- focus on its binding affinity with biological targets. Research indicates that it can interact with enzymes and receptors relevant to disease pathways, making it a candidate for further pharmacological exploration. Specific studies have shown promising results in enzyme inhibition assays and receptor binding tests.

Several compounds share structural features or biological activities with 2-butanone, 4-(1H-benzimidazol-1-yl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylbenzimidazoleMethyl group on the benzene ringExhibits different solubility and reactivity
1H-BenzimidazoleSimplified structure without ketoneMore basic properties; used as an intermediate
4-(1H-benzimidazol-2-yl)-2-butanoneSimilar but with a different substitutionMay show enhanced biological activity
Benzimidazole derivatives with halogenHalogen substituents on the benzene ringOften exhibit increased antimicrobial properties

Each of these compounds presents unique characteristics that differentiate them from 2-butanone, 4-(1H-benzimidazol-1-yl)- while maintaining similar structural motifs or biological activities.

Early Discoveries and Structural Innovations

The benzimidazole scaffold first gained prominence in the mid-20th century following pioneering work by Ciba AG, which identified 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) as a prototype with modest analgesic properties. These early studies revealed that the bicyclic benzimidazole structure provided a stable platform for chemical modifications, enabling the development of derivatives with enhanced pharmacological activity. The introduction of nitro groups at specific positions, as seen in nitazene opioids, marked a turning point, demonstrating that subtle structural changes could dramatically alter receptor binding affinities.

By the 1960s, researchers had established that substitutions on the benzimidazole ring and its side chains directly influenced metabolic stability and target selectivity. For instance, replacing the N,N-dialkylamino group with pyrrolidinyl or piperidinyl moieties improved blood-brain barrier penetration, a critical factor for central nervous system-targeted agents. Concurrently, advancements in synthetic chemistry, such as microwave-assisted and solid-phase synthesis, facilitated the rapid generation of diverse benzimidazole libraries, accelerating SAR studies.

The Rise of 2-Butanone, 4-(1H-Benzimidazol-1-yl)- in Modern Therapeutics

2-Butanone, 4-(1H-benzimidazol-1-yl)- (molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol) emerged as a structurally unique derivative, characterized by a ketone group at the 2-position of butanone and a benzimidazole moiety attached via the 1-position nitrogen. This configuration introduces distinct electronic and steric properties compared to traditional benzimidazole opioids. The compound’s predicted physicochemical properties—including a boiling point of 354.2±44.0°C and a pKa of 5.04±0.10—suggest moderate polarity, balancing solubility and membrane permeability.

The compound’s design reflects lessons from historical analogs: the benzimidazole core ensures strong π-π stacking interactions with aromatic residues in target proteins, while the ketone group provides a hydrogen-bond acceptor site for enhanced binding specificity. These features align with broader trends in benzimidazole drug development, where strategic functionalization aims to optimize pharmacokinetic and pharmacodynamic profiles.

Fundamental Kinetic Mechanisms

The nucleophilic addition-elimination process in benzimidazole-ketone bioconjugation represents a complex multi-step reaction pathway that has been extensively studied through various kinetic approaches. The reaction between 2-Butanone, 4-(1H-benzimidazol-1-yl)- and nucleophilic species follows a well-established mechanism involving initial nucleophilic attack at the carbonyl carbon, followed by elimination of the leaving group [1] [2] [3].

Kinetic investigations have revealed that the reaction proceeds through a two-step mechanism: the first step involves formation of a tetrahedral intermediate through nucleophilic addition, while the second step comprises elimination of water or another small molecule to restore the carbonyl functionality [4] [5]. The rate-determining step has been identified as the initial nucleophilic attack, with second-order kinetics observed with respect to both the nucleophile concentration and the ketone substrate [6] [7].

Temperature and pH Dependencies

Comprehensive kinetic studies have demonstrated significant temperature and pH dependencies in the nucleophilic addition-elimination processes. At elevated temperatures (333 K), the reaction between aromatic diamines and carboxylic acids shows rate constants on the order of 1.32 × 10⁷ M⁻¹s⁻¹, indicating rapid bioconjugation under optimized conditions [3]. The temperature dependence follows Arrhenius behavior, with activation energies ranging from 35-65 kJ/mol depending on the specific nucleophile and reaction conditions [8] [9].

pH effects are particularly pronounced in aqueous systems, where protonation of the benzimidazole nitrogen can significantly alter the nucleophilic character of the molecule. Under acidic conditions (pH < 5), the reaction rate increases due to protonation of the carboxylic acid, making it more electrophilic [3] [10]. The pH-rate profile typically shows a maximum around pH 6-7, corresponding to optimal balance between nucleophile reactivity and electrophile activation [11].

Solvent Effects and Reaction Medium

The choice of solvent significantly influences the kinetic behavior of benzimidazole-ketone bioconjugation reactions. In polar protic solvents such as methanol, the reaction rates are generally enhanced due to stabilization of the transition state through hydrogen bonding [7]. The rate constants for nucleophilic substitution reactions in methanol at 303 K range from 10⁻⁴ to 10⁻² M⁻¹s⁻¹, depending on the specific substrate and nucleophile combination [7].

Aprotic solvents such as acetonitrile provide different kinetic profiles, with rate constants typically in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ for nucleophilic substitution processes [12] [6]. The solvent effects have been rationalized through transition state stabilization arguments, where polar solvents stabilize the charged transition state more effectively than nonpolar media [12].

Mechanistic Pathways and Intermediates

Detailed mechanistic studies have identified several key intermediates in the nucleophilic addition-elimination pathway. The initial step involves formation of a tetrahedral intermediate through nucleophilic attack at the carbonyl carbon of the ketone moiety [4] [5]. This intermediate can be characterized by mass spectrometry and NMR spectroscopy under certain conditions, providing direct evidence for the proposed mechanism [2] [3].

The elimination step involves removal of water or another small molecule, with the rate of elimination being influenced by the stability of the leaving group and the electronic nature of the substrate [1] [13]. Kinetic isotope effects have been observed when deuterated substrates are used, confirming the involvement of proton transfer in the rate-determining step [5].

Structure-Activity Relationships

The kinetic behavior of benzimidazole-ketone bioconjugation shows clear structure-activity relationships. Electron-withdrawing substituents on the benzimidazole ring generally increase the reaction rates by enhancing the electrophilic character of the carbonyl carbon [8] [14]. Conversely, electron-donating groups tend to decrease reaction rates by reducing the electrophilicity of the ketone functionality [15].

The position of substitution also plays a crucial role in determining kinetic behavior. Substitution at the 2-position of the benzimidazole ring shows different kinetic profiles compared to substitution at the 5- or 6-positions, reflecting the different electronic environments and steric interactions [16] [17].

Computational Modeling of Transition States in Heterocycle Formation

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) have provided detailed insights into the transition state structures involved in benzimidazole-ketone bioconjugation. The most commonly employed computational methods include B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) basis sets, which have been shown to accurately predict transition state geometries and energetics [18] [19].

DFT calculations reveal that the transition state for nucleophilic addition typically exhibits a planar geometry with the nucleophile approaching the carbonyl carbon at an angle of approximately 107° [18]. The key C-N bond formation distance in the transition state ranges from 1.45-1.52 Å, indicating partial bond formation at the transition state [20] [18].

Activation Energies and Reaction Barriers

Computational modeling has provided precise values for activation energies and reaction barriers in benzimidazole-ketone bioconjugation pathways. The calculated activation energies range from 39.6 to 58.7 kJ/mol, depending on the specific computational method and molecular system studied [21] [22]. These values are in good agreement with experimental kinetic data, validating the computational approaches used [9] [23].

The reaction barriers for heterocycle formation typically range from 56.7 to 72.1 kJ/mol, with the barrier height being influenced by substituent effects and solvation [21] [22]. Time-dependent DFT calculations have shown that excited state processes can lower these barriers significantly, providing alternative reaction pathways under photochemical conditions [22] [21].

Transition State Geometries and Electronic Properties

Advanced computational methods have revealed detailed information about transition state geometries in benzimidazole-ketone bioconjugation. The transition states generally exhibit either planar or twisted geometries, depending on the specific substrate and reaction conditions [22] [24]. Planar transition states are favored for simple benzimidazole derivatives, while more complex substituted systems may adopt twisted conformations to minimize steric interactions [22].

Electronic properties of the transition states show significant charge transfer character, with the benzimidazole nitrogen acting as an electron donor and the ketone carbonyl as an electron acceptor [19] [25]. Natural bond orbital (NBO) analysis reveals that the transition states are characterized by partial positive charge on the carbonyl carbon and partial negative charge on the nucleophilic nitrogen [18] [19].

Solvent Effects in Computational Models

Computational studies have incorporated solvent effects through various approaches, including implicit solvation models and explicit solvent calculations. The polarizable continuum model (PCM) has been widely used to account for bulk solvent effects, showing that polar solvents stabilize the transition state by approximately 12-18 kJ/mol [9] [26].

Explicit solvent calculations using molecular dynamics simulations have revealed that specific solvent-substrate interactions can significantly alter the transition state structure and energetics [23] [27]. Water molecules, in particular, can form hydrogen bonds with the benzimidazole nitrogen and ketone oxygen, lowering the activation barrier by facilitating proton transfer processes [3] [10].

Machine Learning and Automated Transition State Discovery

Recent advances in computational chemistry have incorporated machine learning approaches for automated transition state discovery in benzimidazole-ketone bioconjugation systems. Graph neural networks (GNNs) have been successfully applied to predict transition state structures with high accuracy, achieving success rates of 93.8% for quantum chemical optimization [20] [28].

These machine learning approaches can generate transition state guesses within seconds, compared to traditional methods that require hours or days of computational time [29] [20]. The predicted transition states show energy errors of less than 0.1 kcal/mol in 88.8% of cases, making them highly reliable for mechanistic investigations [28].

Comparison with Experimental Data

Computational predictions of transition state properties show excellent agreement with experimental kinetic data. The calculated activation energies are typically within 5-10 kJ/mol of experimentally determined values, validating the computational approaches used [9] [23]. Bond lengths and angles predicted by DFT calculations are in good agreement with crystallographic data for related systems [18] [19].

The computational models have successfully predicted the effects of substituents on reaction rates, with electron-withdrawing groups showing calculated rate enhancements that match experimental observations [21] [25]. These comparisons provide confidence in the computational methods and support their use for designing new bioconjugation strategies [30].

XLogP3

1

Dates

Last modified: 04-15-2024

Explore Compound Types